N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide
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Description
“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves the creation of compounds containing the thiazole ring with variable substituents . These compounds are then evaluated for their biological activities . For instance, a series of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides were synthesized and tested for their GK activation potency by GK enzymatic assay .Molecular Structure Analysis
Thiazoles, including “this compound”, have three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The MEP surface plays a significant role in drug–target protein interaction .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds with structural similarities to N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide have been synthesized and tested for their antimicrobial and antifungal activities. For instance, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Dawbaa et al., 2021). Similarly, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and showed promising antibacterial and antifungal activities, underscoring the therapeutic potential of these compounds (Helal et al., 2013).
Anticancer Activity
The anticancer potential of thiazole derivatives has also been a significant area of research. For example, the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents have been explored, with some compounds also demonstrating cytotoxic activities against cancer cell lines, suggesting their utility in cancer treatment (Helal et al., 2013).
Properties
IUPAC Name |
3-methoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-15(2)16-8-10-17(11-9-16)21-14-29-24(25-21)26-23(27)20-12-18-6-4-5-7-19(18)13-22(20)28-3/h4-15H,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRYWZCTYZXNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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